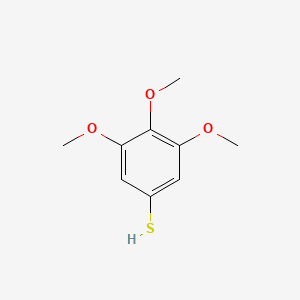

3,4,5-TRIMETHOXYBENZENE-1-THIOL

Vue d'ensemble

Description

3,4,5-Trimethoxybenzene-1-thiol: is an organic compound characterized by the presence of three methoxy groups and a thiol group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxybenzene-1-thiol typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with thiourea in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired thiol compound .

Industrial Production Methods: the general approach involves the use of phase-transfer catalysis and basic-reductive systems to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3,4,5-Trimethoxybenzene-1-thiol can undergo oxidation reactions to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiolates.

Substitution: Various substituted benzene derivatives.

Applications De Recherche Scientifique

Applications in Organic Synthesis

3,4,5-Trimethoxybenzene-1-thiol serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Functionalized Compounds : The thiol group allows for further functionalization through reactions such as alkylation and acylation. For example, it can be used in lithium-catalyzed thiol alkylation reactions to produce complex molecules with specific functional groups .

- Antioxidant Studies : Research has indicated that compounds containing the 3,4,5-trimethoxy group possess antioxidant properties. This has implications for developing new antioxidants for pharmaceutical applications .

Material Science Applications

In material science, this compound is utilized for:

- Coating Technologies : The compound can be employed in creating protective coatings due to its ability to form stable bonds with metal surfaces. This enhances corrosion resistance and durability.

- Nanotechnology : It is used in the synthesis of nanoparticles where thiol groups facilitate the stabilization of metal nanoparticles. This is crucial for applications in catalysis and electronics.

Case Study 1: Antioxidant Capacity

A study conducted on the antioxidant capacity of 3,4,5-trimethoxyphenol derivatives demonstrated that the presence of methoxy groups significantly enhances the radical scavenging ability of the compounds . This finding suggests potential applications in food preservation and health supplements.

Case Study 2: Coating Applications

Research on thiol-based coatings highlighted the effectiveness of this compound in forming self-assembled monolayers on gold substrates. These coatings exhibited excellent stability and adhesion properties, making them suitable for biosensor applications .

Mécanisme D'action

The mechanism of action of 3,4,5-trimethoxybenzene-1-thiol involves its ability to donate electrons and act as an antioxidant. The thiol group can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, the compound can modulate the activity of enzymes involved in redox reactions and cellular signaling pathways .

Comparaison Avec Des Composés Similaires

- **1

Propriétés

Formule moléculaire |

C9H12O3S |

|---|---|

Poids moléculaire |

200.26 g/mol |

Nom IUPAC |

3,4,5-trimethoxybenzenethiol |

InChI |

InChI=1S/C9H12O3S/c1-10-7-4-6(13)5-8(11-2)9(7)12-3/h4-5,13H,1-3H3 |

Clé InChI |

BLFIUDXNGYVYMP-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)S |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.